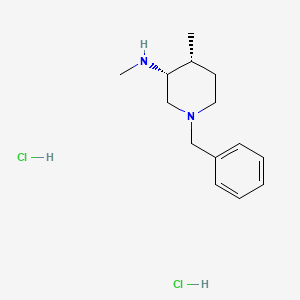

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride

Description

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride (CAS: 1062580-52-2) is a chiral piperidine derivative critical in synthesizing tofacitinib, a Janus kinase (JAK) inhibitor approved for autoimmune disorders like rheumatoid arthritis . Its (3R,4R) stereochemistry ensures optimal binding to JAK3, a key therapeutic target . The dihydrochloride salt form enhances stability and solubility (soluble in aqueous acid, methanol, and DMSO) and has a melting point of 249–251°C . Industrially, it is synthesized via routes involving 4-methylpyridin-3-amine or 4-methylpicoline, with chiral resolution using L-DTTA .

Properties

CAS No. |

1062580-52-2 |

|---|---|

Molecular Formula |

C14H23ClN2 |

Molecular Weight |

254.80 g/mol |

IUPAC Name |

(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine;hydrochloride |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-8-9-16(11-14(12)15-2)10-13-6-4-3-5-7-13;/h3-7,12,14-15H,8-11H2,1-2H3;1H/t12-,14+;/m1./s1 |

InChI Key |

FVRZQLQXDPJADE-OJMBIDBESA-N |

SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl.Cl |

Isomeric SMILES |

C[C@@H]1CCN(C[C@@H]1NC)CC2=CC=CC=C2.Cl |

Canonical SMILES |

CC1CCN(CC1NC)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation and Chiral Resolution

The method described in WO2020204647A1 addresses challenges in traditional asymmetric hydrogenation, which often suffers from low optical purity (82.3% enantiomeric excess [ee]) and high costs due to rhodium-based catalysts. The improved process involves:

-

Racemic Resolution : Racemic methyl (1-benzyl-4-methylpiperidin-3-yl)carbamate is resolved using dibenzoyl-L-tartaric acid in isopropanol to form a solvate of the (3R,4R)-enantiomer. This step increases chiral purity from 95.2% to 99.8% ee.

-

Free Base Conversion : The solvate is treated with a base (e.g., potassium carbonate) to yield methyl ((3R,4R)-1-benzyl-4-methylpiperidin-3-yl)carbamate.

-

Reductive Amination : Catalytic hydrogenation with palladium on carbon (Pd/C) reduces the carbamate to (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.

-

Salt Formation : The free base is reacted with hydrochloric acid to form the dihydrochloride salt, enhancing stability and solubility.

Key Data :

| Step | Reagents/Conditions | Yield (%) | Optical Purity (% ee) |

|---|---|---|---|

| Racemic Resolution | Dibenzoyl-L-tartaric acid, IPA | 85 | 99.8 |

| Reductive Amination | Pd/C, H₂, MeOH | 92 | 99.5 |

| Dihydrochloride Formation | HCl, EtOAc | 95 | N/A |

Condensation-Hydrogenation Approach

CN104860872A outlines an alternative route starting from 3-amino-4-methylpyridine:

-

Condensation : 3-Amino-4-methylpyridine reacts with methyl chloroformate under basic conditions (NaH) to form 4-picoline-3-ylcarbamic acid methyl ester.

-

Hydrogenation : Rhodium on carbon (Rh/C) catalyzes the reduction of the pyridine ring to a piperidine, yielding 4-methylpiperidine-3-ylcarbamic acid methyl ester acetate.

-

Benzylation : Reaction with bromobenzyl in the presence of an acid-binding agent (e.g., triethylamine) produces 1-benzyl-4-methylpiperidine-3-ylcarbamic acid methyl ester hydrochloride.

-

Final Reduction and Salt Formation : The intermediate is reduced to the amine and treated with HCl to form the dihydrochloride salt.

Advantages :

-

Avoids expensive chiral catalysts by leveraging resolution techniques.

-

Utilizes cost-effective Rh/C for hydrogenation, achieving 89% yield in the ring-reduction step.

Industrial vs. Laboratory-Scale Production

Industrial Optimization

-

Continuous Flow Reactors : Enhance mass transfer and reduce reaction times for steps like hydrogenation.

-

Green Solvents : Isopropanol and ethyl acetate replace toluene in resolution steps, improving safety and sustainability.

-

Salt Screening : Acetate and hydrochloride salts are compared for stability; the dihydrochloride form exhibits superior storage stability (no degradation after 6 months at 25°C).

Laboratory-Scale Adjustments

-

Catalyst Loading : Reduced Pd/C usage (1 wt% vs. 5 wt%) maintains yield while lowering costs.

-

Crystallization Controls : Slow cooling during salt formation ensures high-purity crystals (>99.5% HPLC).

Optimization Strategies for Yield and Purity

Catalytic Systems

| Catalyst | Role | Impact on Yield |

|---|---|---|

| Pd/C (5 wt%) | Reductive amination | 92% |

| Rh/C (3 wt%) | Pyridine ring hydrogenation | 89% |

| Dibenzoyl-L-tartaric acid | Chiral resolution | 85% |

Solvent Selection

-

Isopropanol : Preferred for solvate formation due to its polarity and low toxicity.

-

Ethyl Acetate : Extracts impurities during workup, improving final purity.

Analytical Techniques for Quality Control

-

Chiral HPLC : Resolves enantiomers using a Chiralpak AD-H column (95:5 hexane:isopropanol), confirming >99.5% ee.

-

PXRD : Verifies crystalline purity of intermediates (e.g., distinct peaks at 2θ = 8.7°, 12.3°).

-

DSC Thermograms : Assess salt stability; dihydrochloride shows no decomposition below 200°C .

Chemical Reactions Analysis

Types of Reactions: (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to achieve desired properties or to synthesize derivatives.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and halogenating agents for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a tool for studying biochemical pathways and interactions. In medicine, it has potential therapeutic applications, particularly in the development of drugs targeting specific molecular pathways. Additionally, in the industry, it is used in the production of various chemical products and intermediates .

Mechanism of Action

The mechanism of action of (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular pathways involved depend on the specific application and the biological system being studied. For example, in medicinal applications, it may interact with receptors or enzymes to produce therapeutic effects .

Comparison with Similar Compounds

Stereoisomers

a. (3S,4S)-1-Benzyl-N,4-dimethylpiperidin-3-amine Dihydrochloride

- CAS : 477600-68-3 .

- Properties: While structurally identical except for stereochemistry, the (3S,4S) enantiomer lacks therapeutic relevance in JAK inhibition. It serves as a reagent for synthesizing immunosuppressants and other piperidine derivatives .

- Synthesis : Similar to the (3R,4R) isomer but uses D-serine instead of L-serine in stereoselective pathways .

b. 3,4-Trans Analogues

- Example : (3R,4S)- or (3S,4R)-configured derivatives.

- Synthesis : Requires alternative routes like ring-closing metathesis starting from Garner’s aldehyde, avoiding resolution steps .

- Applications : Primarily used in research to study stereochemical effects on kinase selectivity .

Structural Analogues

a. N,N-Dimethylpiperidin-4-amine Hydrochloride

- Key Difference : Lacks the benzyl group and has a dimethylamine at position 4.

- Applications: Used in non-pharmaceutical contexts, such as catalysis or polymer chemistry .

b. Chloro-Substituted Pyrrolo[2,3-d]pyrimidine Urea Derivatives

- Structure : Combines the (3R,4R) piperidine core with a pyrrolopyrimidine moiety.

- Applications : Exhibits antimicrobial activity, diverging from JAK inhibition .

Comparative Data Table

Research Findings and Industrial Relevance

- Stereochemical Impact: The (3R,4R) configuration is essential for tofacitinib’s efficacy; even minor stereochemical deviations reduce JAK3 binding .

- Synthetic Innovations: Pfizer’s original route (Scheme 3A) faced issues like HF release from BF3, prompting alternative methods (Scheme 3B) using rhodium-catalyzed hydrogenation .

- Quality Control : Detection methods for isolating the (3R,4R) isomer from diastereomers are critical for drug safety .

Biological Activity

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is a piperidine derivative that has garnered attention for its biological activity, particularly as an intermediate in the synthesis of pharmaceuticals like Janus kinase inhibitors. This compound's unique stereochemistry significantly influences its biological interactions and therapeutic potential.

- Molecular Formula : C14H23ClN2

- Molecular Weight : 254.8 g/mol

- CAS Number : 1062580-52-2

The biological activity of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is primarily attributed to its ability to interact with specific enzymes and receptors. Its stereochemistry allows it to fit into active sites of these targets, leading to modulation of their activity. This interaction can result in various biological effects, such as:

- Inhibition of enzyme activity

- Alteration of receptor signaling pathways

Biological Activity Overview

The compound has been investigated for several biological activities:

- Janus Kinase Inhibition : It serves as an intermediate in the synthesis of Janus kinase inhibitors, which are used in the treatment of autoimmune diseases and cancers. The compound's structure is critical in developing selective inhibitors for these kinases .

- Anticancer Potential : Research indicates that derivatives of piperidine compounds exhibit anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cell lines, suggesting that (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride may also possess similar properties .

- Neurological Effects : Due to its piperidine structure, this compound may influence neurotransmitter systems, making it a candidate for research into treatments for neurological disorders .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride:

Table 1: Summary of Biological Activities

Synthesis and Chemical Reactions

The synthesis of (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride typically involves:

Q & A

Q. What are the key synthetic steps for synthesizing (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, and how is stereochemical integrity ensured?

The synthesis involves:

- Piperidine ring formation : Cyclization of 1-benzyl-4-methylpiperidine precursors.

- Amination : Reductive amination to introduce the amino group.

- Methylation : N-methylation using methylating agents like methyl iodide.

- Salt formation : Conversion to the dihydrochloride salt via HCl treatment. Stereochemical control is achieved using chiral catalysts or auxiliaries during key steps, with purification via recrystallization or chiral chromatography .

Q. Which analytical techniques are recommended to confirm stereochemical purity and identity?

Q. How does the dihydrochloride salt form impact physicochemical properties?

The salt form enhances aqueous solubility and stability compared to the free base, facilitating formulation for biological assays. This is critical for reproducible pharmacokinetic studies .

Q. What common impurities arise during synthesis, and how are they characterized?

Impurities include:

- Stereoisomers : Resulting from racemization during methylation.

- By-products : Unreacted intermediates or over-methylated derivatives. Characterization employs LC-MS for mass analysis and H-NMR for structural confirmation .

Advanced Research Questions

Q. How can contradictions in reported biological activity data for this compound be resolved?

Contradictions may stem from:

- Stereochemical impurities : Use chiral analytics to verify enantiomeric excess.

- Assay variability : Standardize conditions (e.g., buffer pH, incubation time).

- Salt form differences : Compare free base vs. dihydrochloride in solubility-dependent assays .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., JAK enzymes)?

- Molecular docking : Models binding to active sites (e.g., JAK3 for Tofacitinib precursor activity).

- MD simulations : Assess stability of ligand-receptor complexes.

- QSAR models : Correlate structural features (e.g., methyl group positioning) with inhibitory potency .

Q. What synthetic strategies minimize racemization while optimizing yield?

- Low-temperature reactions : Reduce thermal epimerization.

- Continuous flow reactors : Enhance mixing and reduce reaction time.

- Design of Experiments (DOE) : Systematically vary parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions .

Q. How does stereochemistry influence pharmacokinetics in preclinical models?

- Enantiomer-specific metabolism : (3R,4R)-enantiomers may show slower hepatic clearance due to steric hindrance.

- Tissue distribution : Radiolabeling studies (e.g., C-tracers) quantify brain penetration or plasma protein binding differences between stereoisomers .

Methodological Considerations

- Industrial vs. lab-scale synthesis : Industrial methods prioritize green chemistry (e.g., solvent recovery) and continuous flow systems, whereas lab-scale focuses on flexibility for structural analogs .

- Isomer detection : ’s protocol uses HPLC with polar organic mobile phases to resolve diastereomers, critical for quality control in drug intermediate synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.